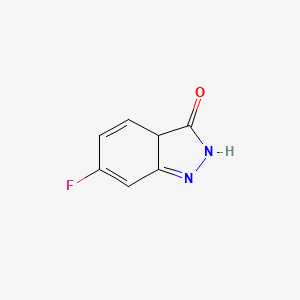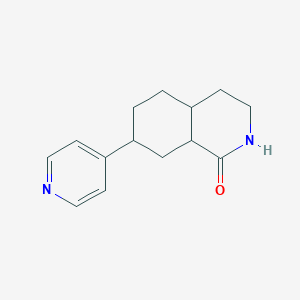
7-pyridin-4-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-pyridin-4-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one is a heterocyclic compound that features a pyridine ring fused to an isoquinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-pyridin-4-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of a pyridine derivative with a suitable isoquinoline precursor can be carried out in the presence of a catalyst such as palladium acetate and a base like cesium carbonate in an aqueous ethanol solution under an argon atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
7-pyridin-4-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
7-pyridin-4-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-pyridin-4-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzyme active sites or receptor proteins, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A simpler isoquinoline derivative with similar structural features.
Pyridine derivatives: Compounds with a pyridine ring that exhibit similar reactivity patterns.
Uniqueness
7-pyridin-4-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C14H18N2O |
|---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
7-pyridin-4-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H18N2O/c17-14-13-9-12(10-3-6-15-7-4-10)2-1-11(13)5-8-16-14/h3-4,6-7,11-13H,1-2,5,8-9H2,(H,16,17) |
InChI-Schlüssel |
GIWIYXNABRGTFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC2C1CCNC2=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


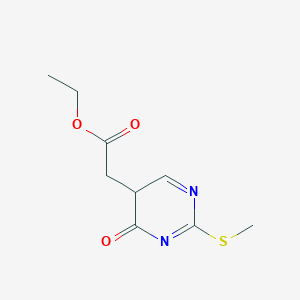


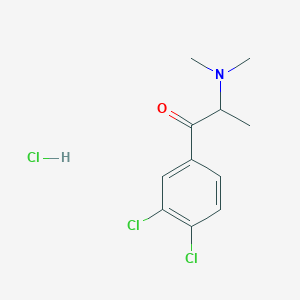
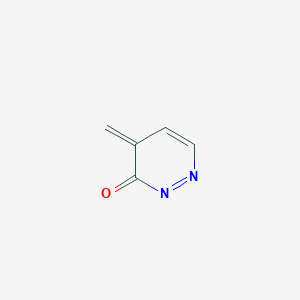

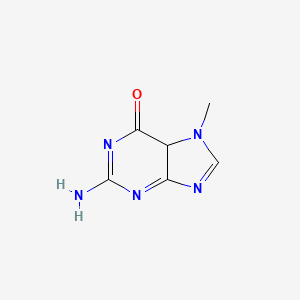
![(2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate](/img/structure/B12359640.png)

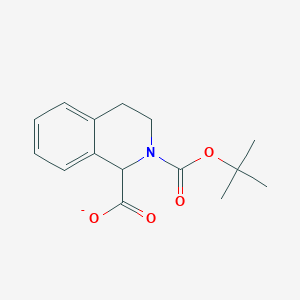
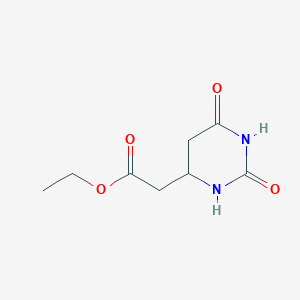
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12359669.png)
![3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one](/img/structure/B12359674.png)
